Goserelin

Catalog No.
S529156
CAS No.
65807-02-5
M.F
C59H84N18O14
M. Wt
1269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Goserelin

CAS Number

65807-02-5

Product Name

Goserelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N18O14

Molecular Weight

1269.4 g/mol

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1

InChI Key

BLCLNMBMMGCOAS-URPVMXJPSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

solubility

Soluble
2.83e-02 g/L

Synonyms

Acetate, Goserelin, Goserelin, Goserelin Acetate, ICI 118630, ICI-118630, ICI118630, Zoladex

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

The exact mass of the compound Goserelin is 1268.64 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble2.83e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Gonadotropin-Releasing Hormone. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Goserelin, also known by the trade name Zoladex®, is a synthetic GnRH (Gonadotropin-Releasing Hormone) agonist. Goserelin's primary function is to suppress the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland []. This suppression of gonadotropins ultimately leads to decreased sex hormone production in both males and females.

Cancer Treatment

  • Hormone-Sensitive Cancers

    Goserelin's ability to suppress sex hormone production makes it a valuable tool in treating hormone-sensitive cancers like prostate cancer in men and breast cancer in premenopausal women [, ]. By reducing sex hormone levels, Goserelin slows the growth and spread of these cancers.

  • Combination Therapy

    Research has shown that Goserelin can be effectively combined with other cancer treatments, such as surgery, radiation therapy, and chemotherapy, to improve overall treatment outcomes [, ].

Fertility Research

  • Ovulation Control

    Goserelin's temporary suppression of gonadotropins can be used to regulate ovulation cycles in women undergoing assisted reproductive technologies (ART) like in vitro fertilization (IVF) []. This controlled hormonal environment helps ensure optimal timing for egg retrieval during IVF procedures.

  • Endometriosis Management

    Scientific research is exploring the use of Goserelin to manage endometriosis, a condition where endometrial tissue grows outside the uterus. Goserelin's ability to suppress estrogen production can help alleviate symptoms associated with endometriosis [].

Goserelin, marketed under the brand name Zoladex, is a synthetic analogue of gonadotropin-releasing hormone (GnRH). It is primarily utilized in medical treatments to suppress the production of sex hormones, specifically testosterone and estrogen. This compound is particularly effective in managing conditions such as prostate cancer, breast cancer, endometriosis, and abnormal uterine bleeding. Structurally, goserelin is a decapeptide with modifications that enhance its stability and prolong its action compared to natural GnRH .

Goserelin's mechanism of action revolves around its interaction with GnRH receptors in the pituitary gland. Initially, it stimulates the release of LH and FSH. However, with continued exposure, it desensitizes these receptors, leading to a suppression of LH and FSH production []. In men, this decrease in LH translates to reduced testosterone levels, while in women, it lowers estrogen levels. Since these sex hormones can fuel the growth of certain cancers, goserelin's suppressive effect helps control their progression [, ].

The biological activity of goserelin is characterized by its ability to modulate hormonal pathways. By acting on the hypothalamic-pituitary-gonadal axis, it disrupts normal feedback mechanisms. This results in:

  • Initial Stimulation: Increased release of luteinizing hormone and follicle-stimulating hormone.
  • Subsequent Suppression: Downregulation of receptor activity leading to decreased sex hormone production.
  • Therapeutic Effects: Reduction in tumor size and alleviation of symptoms associated with hormone-dependent conditions .

Goserelin is synthesized through solid-phase peptide synthesis techniques. The process involves:

  • Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
  • Deprotection: Removal of protective groups after each coupling step.
  • Cleavage: The final peptide is cleaved from the solid support.
  • Purification: High-performance liquid chromatography (HPLC) is commonly used for purification to ensure high purity levels suitable for pharmaceutical applications .

Goserelin has several clinical applications:

  • Prostate Cancer: Used in combination with radiation therapy for localized cases and alone for advanced cases.
  • Breast Cancer: Effective in treating certain types of advanced breast cancer in women.
  • Endometriosis: Helps manage symptoms by reducing estrogen levels.
  • Abnormal Uterine Bleeding: Used to control bleeding associated with hormonal imbalances .

Goserelin can interact with various medications and substances:

  • Androgen Receptor Antagonists: Co-administration with agents like bicalutamide may mitigate initial tumor flare effects.
  • Other Hormonal Therapies: Careful monitoring is advised when used alongside other GnRH agonists or antagonists due to potential additive effects on hormonal suppression.
  • Injection Site Reactions: Some patients may experience local reactions at the injection site, including hematoma or chemical burns, necessitating caution during administration .

Several other compounds share structural or functional similarities with goserelin. Here’s a comparison highlighting their uniqueness:

Compound NameClassUnique Features
LeuprolideGnRH AgonistLonger half-life; used primarily for prostate cancer and precocious puberty .
TriptorelinGnRH AgonistSimilar mechanism; primarily used for endometriosis and prostate cancer .
HistrelinGnRH AgonistUsed for central precocious puberty; different pharmacokinetics .
NafarelinGnRH AgonistAdministered intranasally; primarily for endometriosis treatment .

Goserelin's unique profile lies in its specific modifications that enhance its stability and efficacy as a long-acting agent compared to these similar compounds. Its ability to be administered as an implant provides a significant advantage in terms of patient compliance and sustained therapeutic effect.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

17

Exact Mass

1268.64143943 g/mol

Monoisotopic Mass

1268.64143943 g/mol

Heavy Atom Count

91

LogP

-2
-2

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0F65R8P09N

Sequence

XHWSYXLRP

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (25%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Goserelin is indicated for: - Use in combination with flutamide for the management of locally confined carcinoma of the prostate - Palliative treatment of advanced carcinoma of the prostate - The management of endometriosis - Use as an endometrial-thinning agent prior to endometrial ablation for dysfunctional uterine bleeding - Use in the palliative treatment of advanced breast cancer in pre- and perimenopausal women
FDA Label

Livertox Summary

Goserelin is a parenterally administered, gonadotropin releasing hormone (GnRH) agonist which causes an inhibition of estrogen and androgen production and is used predominantly to treat prostate cancer. Goserelin has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Goserelinacetate
US Brand Name(s): Zoladex
FDA Approval: Yes
Goserelin acetate is approved to treat: Breast cancer that is advanced. It is used as palliative treatment in premenopausal and perimenopausal women.
Prostate cancer. It is used with flutamide and radiation therapy in localized prostate cancer. It is also used as palliative treatment in advanced prostate cancer.
Goserelin acetate is also being studied in conditions related to cancer.

Therapeutic Uses

Goserelin acetate is used for the palliative treatment of advanced prostate cancer. Therapy with a GnRH agonist (e.g., goserelin) currently is considered one of several first-line options for hormonal therapy in patients with prostate cancer ... .
Goserelin is used for the palliative treatment of endometriosis. The manufacturer states that experience with goserelin in the management of this condition has been limited to women 18 years of age and older who received consecutive therapy ... with the drug for 6 months. Goserelin, like other GnRH analogs, produces a reversible hypoestrogenic state, which is thought to be principally responsible for the beneficial effects observed in endometriosis. A 6-month course of goserelin therapy can provide symptomatic (e.g., pain) relief and a reduction in endometriotic lesions; some degree of improvement has persisted in many patients for at least 6 months following completion of therapy. Substantial improvement of clinical symptoms usually occurs within 4 weeks of initiation of goserelin therapy.
Goserelin is used in the palliative treatment of advanced breast cancer in premenopausal and perimenopausal women. In a multicenter, randomized, controlled clinical trial in women with estrogen- or progesterone-receptor-positive breast cancer, goserelin therapy or oophorectomy was associated with objective response rates (complete or partial responses) of 22-31 or 12-27%, time to treatment failure of 6-6.7 or 4-5.5 months, and median survival time of 33.2 or 33.6 months, respectively. In addition, subjective response, characterized by relief of pain and improved performance status, was reported in 48 or 50% of women receiving goserelin or undergoing surgery, respectively.
Goserelin is used as an endometrial-thinning agent prior to endometrial ablation procedures for the treatment of dysfunctional uterine bleeding. In women with dysfunctional uterine bleeding, administration of goserelin (two doses of goserelin (3.6 mg each) given 4 weeks apart) prior to surgery suppressed endometrial growth, reduced uterine size and endometrial thickness, and facilitated surgical ablation.
For more Therapeutic Uses (Complete) data for GOSERELIN (10 total), please visit the HSDB record page.

Pharmacology

The pharmacokinetics of goserelin have been determined in both male and female healthy volunteers and patients. In these studies, goserelin was administered as a single 250µg (aqueous solution) dose and as a single or multiple 3.6 mg depot dose by subcutaneous route.
Goserelin is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH) with antineoplastic activity. Goserelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Prolonged administration of goserelin inhibits the secretion of pituitary gonadotropin, thereby decreasing levels of testosterone (in males) and estradiol (in females). Administration of this agent in a depot formulation may result in the regression of sex hormone-sensitive tumors and a reduction in sex organ size and function. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02A - Hormones and related agents
L02AE - Gonadotropin releasing hormone analogues
L02AE03 - Goserelin

Mechanism of Action

Goserelin is a synthetic decapeptide analogue of LHRH. Goserelin acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. The result is sustained suppression of LH and serum testosterone levels.
Zoladex is a synthetic decapeptide analogue of LHRH. Zoladex acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. Following initial administration, ZOLADEX causes an initial increase in serum-luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels with subsequent increases in serum levels of testosterone. Chronic administration of Zoladex leads to sustained suppression of pituitary gonadotropins, and serum levels of testosterone consequently fall into the range normally seen in surgically castrated men approximately 21 days after initiation of therapy. This leads to accessory sex organ regression. In animal and in in vitro studies, administration of goserelin resulted in the regression or inhibition of growth of the hormonally sensitive dimethylbenzanthracene (DMBA)-induced rat mammary tumor and Dunning R3327 prostate tumor. In clinical trials using Zoladex 3.6 mg with follow-up of more than 2 years, suppression of serum testosterone to castrate levels has been maintained for the duration of therapy.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin

Other CAS

65807-02-5

Absorption Distribution and Excretion

Inactive orally, rapidly absorbed following subcutaneous administration.
Clearance of goserelin following subcutaneous administration of a radiolabeled solution of goserelin was very rapid and occurred via a combination of hepatic and urinary excretion. More than 90% of a subcutaneous radiolabeled solution formulation dose of goserelin was excreted in urine.
44.1 ± 13.6 L [subcutaneous administration of 250 mcg]
121 +/- 42.4 mL/min [prostate cancer with 10.8 mg depot]
The apparent volume of distribution determined after subcutaneous administration of 250 ug aqueous solution of goserelin was 44.1 + or - 13.6 liters for healthy males. The plasma protein binding of goserelin was found to be 27%.
The overall pharmacokinetic profile of goserelin following administration of a Zoladex 10.8 mg depot to patients with prostate cancer was determined. The initial release of goserelin from the depot was relatively rapid resulting in a peak concentration at 2 hours after dosing. From Day 4 until the end of the 12-week dosing interval, the sustained release of goserelin from the depot produced reasonably stable systemic exposure. ... There is no clinically significant accumulation of goserelin following administration of four depots administered at 12-week intervals.
The pharmacokinetics of goserelin have been determined in healthy male volunteers and patients. In healthy males, radiolabeled goserelin was administered as a single 250 ug (aqueous solution) dose by the subcutaneous route. The absorption of radiolabeled drug was rapid, and the peak blood radioactivity levels occurred between 0.5 and 1.0 hour after dosing.
Clearance of goserelin following subcutaneous administration of a radiolabeled solution of goserelin was very rapid and occurred via a combination of hepatic and urinary excretion. More than 90% of a subcutaneous radiolabeled solution formulation dose of goserelin was excreted in urine. Approximately 20% of the dose recovered in urine was accounted for by unchanged goserelin.
Goserelin is a synthetic decapeptide analogue of luteinising hormone-releasing hormone (LHRH). For experimental purposes it has been administered subcutaneously as an aqueous solution, but for therapeutic use it is formulated as subcutaneous depots releasing goserelin over periods of 1 (3.6 mg) or 3 (10.8 mg) months. Pharmacokinetic data have been generated using a specific radioimmunoassay. When administered as a solution, goserelin is rapidly absorbed and eliminated from serum with a mean elimination half-life (t1/2beta) of 4.2 hours in males and 2.3 hours in females. The shapes of the observed serum goserelin profiles following administration of the depots are primarily determined by the rate of goserelin release from the biodegradable lactide-glycolide copolymer matrix over periods of 1 or 3 months. There is no clinically relevant accumulation of goserelin during multiple administration of these depots. Goserelin is extensively metabolized prior to excretion. Its pharmacokinetics are unaffected by hepatic impairment, but the mean t1/2beta increases to 12.1 hours in patients with severe renal impairment. This suggests that the total renal clearance (renal metabolism and unchanged drug) is decreased in patients with renal dysfunction. It is unnecessary to adjust the dose or administration interval when the depot formulations are administered to elderly patients or to those with impaired renal or hepatic function. ...

Metabolism Metabolites

Hepatic
Metabolism of goserelin, by hydrolysis of the C-terminal amino acids, is the major clearance mechanism. The major circulating component in serum appeared to be 1-7 fragment, and the major component present in urine of one healthy male volunteer was 5-10 fragment. The metabolism of goserelin in humans yields a similar but narrow profile of metabolites to that found in other species. All metabolites found in humans have also been found in toxicology species.

Associated Chemicals

Goserelin acetate;145781-92-6

Wikipedia

Goserelin
ALD-52

Drug Warnings

May cause fetal harm; embryotoxicity and fetotoxicity demonstrated in animals. Before initiating goserelin therapy in women, pregnancy must be excluded. Women of childbearing potential should be advised to avoid pregnancy while receiving the drug and use an effective nonhormonal method of contraception during goserelin therapy and continue contraception until the return of menses or for at least 12 weeks following subcutaneous implantation of the last 3.6-mg dose of goserelin. No adequate and well-controlled studies to date in humans. If a patient with endometriosis or undergoing endometrial thinning becomes pregnant during goserelin therapy, the drug should be discontinued and the patient should be advised about potential fetal hazard. In addition, if used during pregnancy (i.e., in women with advanced breast cancer), apprise of potential fetal hazard. Although continuous use of goserelin usually inhibits ovulation and stops menstruation, contraception is not ensured.
As with other GnRH agonists, worsening (flare) of signs and/or symptoms (e.g., increased bone pain) of prostate or breast cancer and/or development of new manifestations occasionally have occurred during the initial weeks of therapy with goserelin. Development of these effects apparently results from goserelin-induced transient increases in serum testosterone (in men) or estrogen (in women) concentrations during the initial weeks of therapy. Concomitant therapy with an antiandrogen (e.g., bicalutamide, flutamide, nilutamide) 1 week before and during the first few weeks of goserelin therapy has been used to minimize the development of disease flare in men with prostate cancer.
Cases of spinal cord compression and/or ureteral obstruction have been reported in men with prostate cancer receiving GnRH agonists. If spinal cord compression or renal impairment develops, standard treatment of these complications should be instituted, and in extreme cases, an immediate orchiectomy should be considered. Goserelin should be administered with caution to patients at particular risk of developing spinal cord compression or ureteral obstruction and these patients should be observed closely during the first month of therapy. Patients with spinal cord compression or ureteral obstruction should receive appropriate treatment for these conditions prior to initiating therapy with goserelin.
Since goserelin exerts pharmacologic effects on the uterus and cervix and may cause an increase in cervical resistance, cervical dilation should be performed carefully in patients undergoing endometrial ablation following use of goserelin as an endometrial thinning agent.
For more Drug Warnings (Complete) data for GOSERELIN (18 total), please visit the HSDB record page.

Biological Half Life

4-5 hours
When administered as a solution, goserelin is rapidly absorbed and eliminated from serum with a mean elimination half-life (t1/2beta) of 4.2 hours in males and 2.3 hours in females.
Subjects with impaired renal function (creatinine clearance less than 20 mL/min) had a serum elimination half-life of 12.1 hours compared to 4.2 hours for subjects with normal renal function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Analytic Laboratory Methods

Analyte: goserelin; matrix: chemical identification; procedure: nuclear magnetic resonance spectrometry with comparison to standards
Analyte: goserelin; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: goserelin; matrix: chemical identification; procedure: amino acid analysis
Analyte: goserelin; matrix: pharmaceutical preparation (solution); procedure: capillary zone electrophoresis with ultraviolet detection at 214 nm and mass spectrometry
For more Analytic Laboratory Methods (Complete) data for GOSERELIN (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548740/ PubMed PMID: 31644049.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547863/ PubMed PMID: 31643199.
3: Carrie C, Magné N, Burban-Provost P, Sargos P, Latorzeff I, Lagrange JL, Supiot S, Belkacemi Y, Peiffert D, Allouache N, Dubray BM, Servagi-Vernat S, Suchaud JP, Crehange G, Guerif S, Brihoum M, Barbier N, Graff-Cailleaud P, Ruffion A, Dussart S, Ferlay C, Chabaud S. Short-term androgen deprivation therapy combined with radiotherapy as salvage treatment after radical prostatectomy for prostate cancer (GETUG-AFU 16): a 112-month follow-up of a phase 3, randomised trial. Lancet Oncol. 2019 Oct 16. pii: S1470-2045(19)30486-3. doi: 10.1016/S1470-2045(19)30486-3. [Epub ahead of print] PubMed PMID: 31629656.
4: Sa-Nguanraksa D, Krisorakun T, Pongthong W, O-Charoenrat P. Survival outcome of combined GnRH agonist and tamoxifen is comparable to that of sequential adriamycin and cyclophosphamide chemotherapy plus tamoxifen in premenopausal patients with early breast cancer. Mol Clin Oncol. 2019 Nov;11(5):517-522. doi: 10.3892/mco.2019.1913. Epub 2019 Aug 20. PubMed PMID: 31620283; PubMed Central PMCID: PMC6787953.
5: Maguire MJ, Nevitt SJ. Treatments for seizures in catamenial (menstrual-related) epilepsy. Cochrane Database Syst Rev. 2019 Oct 14;10:CD013225. doi: 10.1002/14651858.CD013225.pub2. [Epub ahead of print] Review. PubMed PMID: 31608992.
6: Benetti-Pinto CL, Mira TAA, Yela DA, Teatin-Juliato CR, Brito LGO. Pharmacological Treatment for Symptomatic Adenomyosis: A Systematic Review. Rev Bras Ginecol Obstet. 2019 Sep;41(9):564-574. doi: 10.1055/s-0039-1695737. Epub 2019 Sep 23. PubMed PMID: 31546278.
7: Lanišnik Rižner T, Penning TM. Aldo-keto reductase 1C3 - assessment as a new target for the treatment of endometriosis. Pharmacol Res. 2019 Sep 20:104446. doi: 10.1016/j.phrs.2019.104446. [Epub ahead of print] Review. PubMed PMID: 31546014.
8: Kim HA, Lee JW, Nam SJ, Park BW, Im SA, Lee ES, Jung YS, Yoon JH, Kang SS, Lee SJ, Park KH, Jeong J, Cho SH, Kim SY, Kim LS, Moon BI, Lee MH, Kim TH, Park C, Jung SH, Gwak G, Kim J, Kang SH, Jin YW, Kim HJ, Han SH, Han W, Hur MH, Noh WC; Korean Breast Cancer Study Group. Adding Ovarian Suppression to Tamoxifen for Premenopausal Breast Cancer: A Randomized Phase III Trial. J Clin Oncol. 2019 Sep 16:JCO1900126. doi: 10.1200/JCO.19.00126. [Epub ahead of print] PubMed PMID: 31518174.
9: Gelmon KA, Cristofanilli M, Rugo HS, DeMichele AM, Joy AA, Castrellon A, Sleckman B, Mori A, Theall KP, Lu DR, Huang X, Bananis E, Finn RS, Slamon DJ. Efficacy and safety of palbociclib plus endocrine therapy in North American women with hormone receptor-positive/human epidermal growth factor receptor 2-negative metastatic breast cancer. Breast J. 2019 Aug 25. doi: 10.1111/tbj.13516. [Epub ahead of print] PubMed PMID: 31448513.
10: Yip F, Zavery B, Poulter-Clark H, Spencer J. Putting patients first: an inventive service delivering cancer treatment at home. J Comp Eff Res. 2019 Sep;8(12):951-960. doi: 10.2217/cer-2019-0038. Epub 2019 Aug 23. PubMed PMID: 31441319.
11: Shim M, Bang WJ, Oh CY, Lee YS, Cho JS. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide. Investig Clin Urol. 2019 Jul;60(4):244-250. doi: 10.4111/icu.2019.60.4.244. Epub 2019 May 21. PubMed PMID: 31294133; PubMed Central PMCID: PMC6607074.
12: Patterson-Lomba O, Dalal AA, Ayyagari R, Liu O, Dervishi E, Platt E, Chandiwana D, O'Shaughnessy JA. Systematic literature review of clinical trials of endocrine therapies for premenopausal women with metastatic HR+ HER2- breast cancer. Breast J. 2019 Sep;25(5):880-888. doi: 10.1111/tbj.13345. Epub 2019 Jul 9. PubMed PMID: 31290203.
13: Shin MS, Kim TW, Park SS, Ko IG, Kim CJ, Kim M, Roh SY, Kim KT, Kim KH. Long-term Surgical and Chemical Castration Deteriorates Memory Function Through Downregulation of PKA/CREB/BDNF and c-Raf/MEK/ERK Pathways in Hippocampus. Int Neurourol J. 2019 Jun;23(2):116-124. doi: 10.5213/inj.1938103.052. Epub 2019 Jun 30. PubMed PMID: 31260611; PubMed Central PMCID: PMC6606934.
14: Qi P, Bu R, Zhang H, Yin J, Chen J, Zhang A, Gou J, Yin T, Zhang Y, He H, Wang P, Tang X, Wang Y. Goserelin Acetate Loaded Poloxamer Hydrogel in PLGA Microspheres: Core-Shell Di-Depot Intramuscular Sustained Release Delivery System. Mol Pharm. 2019 Aug 5;16(8):3502-3513. doi: 10.1021/acs.molpharmaceut.9b00344. Epub 2019 Jul 10. PubMed PMID: 31251642.
15: Shimada H, Sasaki H, Kasai K, Egawa S. [Gonadotroph Pituitary Adenoma Causing Severe Headache Following Repeated Use of GnRH Agonist for Prostate Cancer]. Hinyokika Kiyo. 2019 May;65(5):171-174. doi: 10.14989/ActaUrolJap_65_5_171. Japanese. PubMed PMID: 31247696.
16: Huang YT, Li CC, Chou YH, Ke HL, Chen CY. Health-related quality of life of exposed versus non-exposed androgen deprivation therapy patients with prostate cancer: a cross-sectional study. Int J Clin Pharm. 2019 Aug;41(4):993-1003. doi: 10.1007/s11096-019-00854-y. Epub 2019 Jun 25. PubMed PMID: 31240550.
17: Wang SY, Wang S. [Anti-Müllerian hormone as a new marker of the ovarian reserve function preservation by goserelin during (neo)adjuvant chemotherapy for young breast cancer patients]. Beijing Da Xue Xue Bao Yi Xue Ban. 2019 Jun 18;51(3):536-541. doi: 10.19723/j.issn.1671-167X.2019.03.024. Chinese. PubMed PMID: 31209428.
18: Røge R, Simonsen C, Petersen AC. Primary Mediastinal Choriocarcinoma in an Elderly Patient with Concurrent Goserelin-Treated Prostate Adenocarcinoma. Case Rep Pathol. 2019 May 6;2019:2734815. doi: 10.1155/2019/2734815. eCollection 2019. PubMed PMID: 31198613; PubMed Central PMCID: PMC6526543.
19: Ma BL, Yao L, Fan Y, Wang Y, Meng YS, Zhang Q, He ZS, Jin J, Zhou LQ. Short-term benefit of neoadjuvant hormone therapy in patients with localized high-risk or limited progressive prostate cancer. Cancer Manag Res. 2019 May 10;11:4143-4151. doi: 10.2147/CMAR.S196378. eCollection 2019. PubMed PMID: 31190986; PubMed Central PMCID: PMC6522651.
20: Im SA, Lu YS, Bardia A, Harbeck N, Colleoni M, Franke F, Chow L, Sohn J, Lee KS, Campos-Gomez S, Villanueva-Vazquez R, Jung KH, Chakravartty A, Hughes G, Gounaris I, Rodriguez-Lorenc K, Taran T, Hurvitz S, Tripathy D. Overall Survival with Ribociclib plus Endocrine Therapy in Breast Cancer. N Engl J Med. 2019 Jul 25;381(4):307-316. doi: 10.1056/NEJMoa1903765. Epub 2019 Jun 4. PubMed PMID: 31166679.

Explore Compound Types